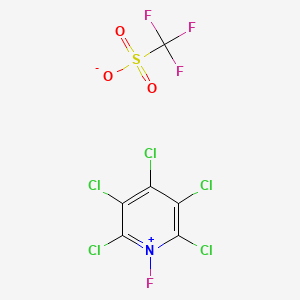

4-iodo-N-methylbenzene-1-sulfonamide

Übersicht

Beschreibung

4-iodo-N-methylbenzene-1-sulfonamide, also known as IMBS, is a highly potent and versatile compound that has gained significant attention in various fields of research and industry. It is a molecule containing the sulfonamide functional group attached to an aniline .

Molecular Structure Analysis

The molecular formula of this compound is C7H8INO2S . The InChI code is 1S/C7H8INO2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 297.12 g/mol. It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Conformations

- Molecular Structure and Conformations : A study on para-methylbenzene sulfonamide (4-MBSA) and ortho-methylbenzene sulfonamide (2-MBSA) explored their molecular structure and conformational properties using gas electron diffraction (GED) and quantum chemical methods. It found two conformers for 4-MBSA, with different orientations of the NH2 group relative to the S-O bonds of the SO2 group, indicating diverse structural configurations of such compounds (Petrov et al., 2008).

Synthesis and Spectroscopic Investigation

- Synthesis and Spectroscopic Analysis : Another research focused on the synthesis and characterization of two sulfonamide derivatives, providing insights into their molecular and electronic structures. This study utilized spectroscopic methods and density functional theory calculations, which aid in understanding the structural and spectroscopic properties of sulfonamide compounds (Mahmood et al., 2016).

Sulfonamide in Drug Design

- Functional Group in Drug Design : The sulfonamide group, as present in 4-iodo-N-methylbenzene-1-sulfonamide, is widely used in medicinal chemistry. It is a key component in sulfonamide antibacterials, acting as an isostere of carboxylic acid groups in natural substrates. This highlights the relevance of the sulfonamide group in the design of pharmacologically active compounds (Kalgutkar et al., 2010).

Facile Synthesis Methodology

- Facile Synthesis of Sulfonamides : Research into the facile synthesis of 4-methylbenzenesulfonamides demonstrated a methodology adaptable to a wide range of nitrogen nucleophiles. This indicates the versatility and ease of synthesizing sulfonamide derivatives, which can have significant implications in various fields of chemistry and pharmacology (Stenfors et al., 2021).

Computational Chemistry for Reactivity Analysis

- Computational Analysis of Reactivity : A study utilizing computational chemistry strategies explored the reactivity of sulfonamide antibiotics, demonstrating the power of computational methods in predicting reaction behaviors and mechanisms at the molecular level. This can be particularly valuable in understanding the reactivity of complex organic molecules like sulfonamides (Fu et al., 2021).

Antibacterial and Lipoxygenase Inhibition Studies

- Antibacterial and Enzyme Inhibition : Sulfonamide derivatives, such as those synthesized from 4-methylbenzenesulfonyl chloride, have been investigated for their antibacterial potential and lipoxygenase inhibition properties. This suggests the application of sulfonamide derivatives in therapeutic areas, particularly in treating inflammatory ailments (Abbasi et al., 2017).

Wirkmechanismus

Sulfonamides, including 4-iodo-N-methylbenzene-1-sulfonamide, are known to inhibit bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid. Without it, bacteria cannot replicate .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-iodo-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHGLHPNTLMRLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)naphtho[1,2-c]isoxazol-5-yl]ethanone](/img/structure/B3039728.png)

![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide](/img/structure/B3039733.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]propanoic acid](/img/structure/B3039736.png)

![1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane](/img/structure/B3039740.png)

![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane](/img/structure/B3039744.png)